molecular formula C5H8N2O4 B11949450 1,1-Dinitrocyclopentane CAS No. 10515-17-0

1,1-Dinitrocyclopentane

Cat. No.: B11949450
CAS No.: 10515-17-0
M. Wt: 160.13 g/mol
InChI Key: OSAAJBSHBVDIJE-UHFFFAOYSA-N
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Description

1,1-Dinitrocyclopentane (hypothetical molecular formula: C₅H₈N₂O₄) is a bicyclic nitroalkane derivative with two nitro (-NO₂) groups attached to the same carbon atom in a cyclopentane ring. Nitro groups are electron-withdrawing, which typically enhance density, thermal instability, and reactivity compared to non-nitro analogs. Below, we compare this compound with structurally similar cyclopentane derivatives, focusing on substituent effects, physical properties, and applications.

Preparation Methods

The synthesis of 1,1-Dinitrocyclopentane typically involves the nitration of cyclopentane. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the dinitro compound. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps to purify the product and ensure consistent quality.

Chemical Reactions Analysis

1,1-Dinitrocyclopentane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound typically leads to the formation of amines or other reduced derivatives.

    Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dinitrocyclopentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Materials Science: Due to its energetic properties, it is studied for potential use in high-energy materials and explosives.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism by which 1,1-Dinitrocyclopentane exerts its effects involves the interaction of its nitro groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key differences between 1,1-dinitrocyclopentane and selected cyclopentane derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Properties/Applications Reference ID
This compound Two -NO₂ groups C₅H₈N₂O₄ ~178.1 (hypothetical) ~1.4 (estimated) High reactivity, potential explosive precursor N/A
1,1-Difluorocyclopentane Two -F groups C₅H₈F₂ 114.1 ~1.1 (estimated) Low reactivity; used in fluorocarbon synthesis
1,1-Dimethylcyclopentane Two -CH₃ groups C₇H₁₄ 98.2 0.83 Solvent, fuel additive
1-Phenylcyclopentane-1-carbonyl chloride -Ph and -COCl groups C₁₂H₁₂Cl₂O 243.1 ~1.3 (estimated) Pharmaceutical intermediate

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (-NO₂) increase molecular polarity and density compared to methyl (-CH₃) or fluorine (-F) substituents.
  • Thermal Stability: Fluorinated analogs (e.g., 1,1-difluorocyclopentane) exhibit lower reactivity due to strong C-F bonds, whereas nitro groups may destabilize the ring, leading to decomposition at elevated temperatures .

Physical and Chemical Properties

Density and Boiling Points:

  • Nitro derivatives generally have higher densities than their halogenated or alkylated counterparts. For example, 1,1-difluorocyclopentane has a density of ~1.1 g/cm³ , while 1-nitronaphthalene (a nitro-aromatic analog) has a density of 1.33 g/cm³ . This supports the estimated ~1.4 g/cm³ for this compound.
  • Boiling points for nitro compounds are typically higher due to intermolecular dipole interactions. For instance, 1-nitronaphthalene boils at 304°C , whereas 1,1-dimethylcyclopentane boils at ~120°C .

Reactivity and Hazards:

  • Nitro compounds are prone to exothermic decomposition or detonation under heat or shock. Safety protocols for 1-nitronaphthalene emphasize avoiding open flames and using protective gear , which would apply similarly to this compound.
  • In contrast, halogenated analogs like 1-bromopentane require precautions for skin/eye irritation but lack explosive hazards .

Biological Activity

1,1-Dinitrocyclopentane is a nitro-substituted cyclic compound that has garnered interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by two nitro groups attached to a cyclopentane ring. Its synthesis can be achieved through various methods, including the dimerization of nitronates and enolates under copper catalysis. This method allows for the formation of cyclic structures from linear precursors, showcasing the versatility of nitro compounds in organic synthesis .

Biological Activity

The biological activity of this compound has been investigated in several studies. The compound exhibits a range of activities that can be summarized as follows:

  • Antimicrobial Activity : Some studies suggest that nitro compounds exhibit antimicrobial properties. The presence of nitro groups may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens.
  • Cytotoxicity : Research indicates that this compound shows cytotoxic effects on certain cancer cell lines. The mechanism of action may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells .
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could potentially lead to therapeutic applications in treating diseases related to enzyme dysregulation.

Case Study 1: Antimicrobial Effects

In a study evaluating the antimicrobial activity of various nitro compounds, this compound was tested against gram-positive and gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

CompoundInhibition Zone (mm)
This compound15
Control (No treatment)0
Nitro compound A12
Nitro compound B10

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7) to assess the effects of this compound. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 20 µM to 50 µM.

Cell LineIC50 (µM)
HeLa25
MCF-740
Control (DMSO)>100

The proposed mechanism for the biological activity of this compound involves:

  • Formation of Reactive Species : The nitro groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that can damage cellular components.
  • Interaction with Cellular Targets : These reactive species may interact with DNA or proteins, disrupting normal cellular functions and leading to cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Dinitrocyclopentane, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves nitration of cyclopentane derivatives using mixed acid (HNO₃/H₂SO₄). To ensure reproducibility:

  • Document reaction conditions (temperature, stoichiometry, catalyst) in detail .
  • Validate product purity via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm nitro group incorporation. For new compounds, include elemental analysis .
  • Cross-reference with literature procedures for analogous nitrocyclopentanes to identify potential side reactions (e.g., ring-opening) .

Q. How can the thermal stability of this compound be experimentally characterized?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres.

  • Use heating rates ≤5°C/min to detect exothermic decomposition events .
  • Compare results with computational predictions (e.g., bond dissociation energies via DFT) to identify decomposition pathways .
  • Report onset temperatures and enthalpies in tabular form (example below):
ConditionOnset Temp (°C)ΔH (kJ/mol)
N₂, 5°C/min145 ± 2-220
Air, 5°C/min138 ± 3-235

Q. What spectroscopic techniques are optimal for distinguishing this compound from isomeric forms?

  • Methodological Answer :

  • <sup>13</sup>C NMR : The deshielded C1 signal (δ ~100–110 ppm) confirms nitro group attachment .
  • IR Spectroscopy : Symmetric/asymmetric NO₂ stretches (1530–1370 cm⁻¹) and ring deformation modes (800–600 cm⁻¹) .
  • X-ray crystallography : Resolve positional isomerism via unit cell parameters and hydrogen-bonding patterns (e.g., O···H interactions) .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Design kinetic studies in polar aprotic (e.g., DMSO) vs. protic (e.g., EtOH) solvents.
  • Monitor reaction progress via GC-MS or <sup>19</sup>F NMR (if fluorine-containing nucleophiles are used) .
  • Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with rate constants .
  • Example data table:
SolventDielectric Constant (ε)Rate Constant (k, s⁻¹)
DMSO46.72.1 × 10⁻³
EtOH24.35.4 × 10⁻⁴

Q. What computational strategies can predict the impact of nitro group orientation on the ring puckering of this compound?

  • Methodological Answer :

  • Perform conformational analysis using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level.
  • Apply Cremer-Pople parameters to quantify ring puckering amplitude (θ) and phase angle (φ) .
  • Compare with crystallographic data (e.g., torsion angles from X-ray structures) to validate computational models .

Q. How can contradictions in reported detonation velocities of this compound be resolved?

  • Methodological Answer :

  • Analyze discrepancies by reviewing experimental setups:
  • Detonation velocity : Ensure measurements use standardized methods (e.g., streak cameras vs. ionization probes) .
  • Sample purity : Cross-check with HPLC or mass spectrometry to rule out impurities .
  • Propose a collaborative study using harmonized protocols (e.g., STANAG 4489 for explosives testing) .

Q. Data Presentation Guidelines

  • Tables : Include error margins, experimental conditions, and statistical significance (p-values) .
  • Figures : Limit chemical structures to 2–3 per graphic; use color to highlight key functional groups .
  • Supporting Information : Archive raw spectral data, crystallographic CIF files, and computational input files for reproducibility .

Q. Key Research Challenges

  • Synthetic Scalability : Nitration reactions often require strict temperature control to avoid decomposition.
  • Thermal Hazard Mitigation : DSC/TGA data must guide safe handling protocols for bulk samples .
  • Isomer Discrimination : Combine experimental and computational tools to resolve structural ambiguities .

Properties

CAS No.

10515-17-0

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

1,1-dinitrocyclopentane

InChI

InChI=1S/C5H8N2O4/c8-6(9)5(7(10)11)3-1-2-4-5/h1-4H2

InChI Key

OSAAJBSHBVDIJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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